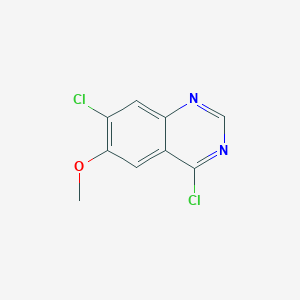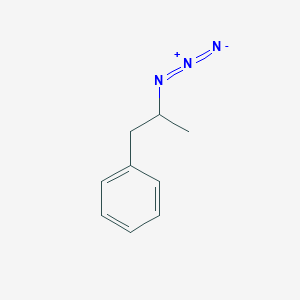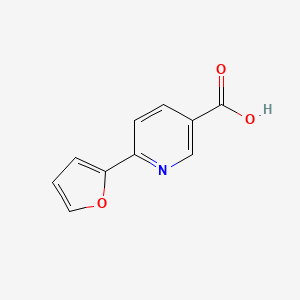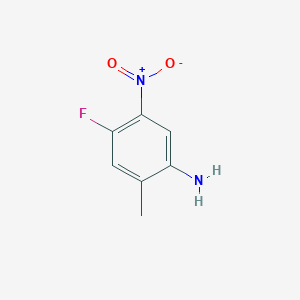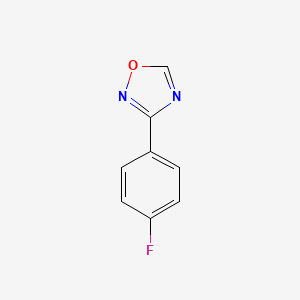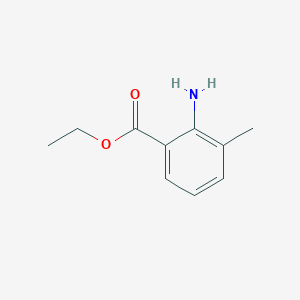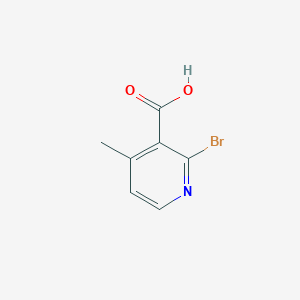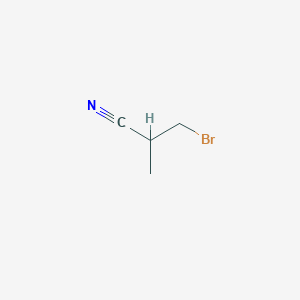
3-Bromo-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methylpropanenitrile is a compound belonging to the family of nitriles. It has a molecular formula of C4H6BrN and a molecular weight of 148 g/mol.
Synthesis Analysis
Nitriles can be synthesized from halogenoalkanes, amides, and from aldehydes and ketones . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methylpropanenitrile has been analyzed using various methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The primary halogenoalkane bromomethane reacts via an SN2 mechanism . The bromine (or other halogen) in the halogenoalkane is simply replaced by a -CN group - hence a substitution reaction .Physical And Chemical Properties Analysis
3-Bromo-2-methylpropanenitrile has a density of 1.339 g/mL at 25 °C . Its boiling point is 140.3±13.0 °C at 760 mmHg .科学的研究の応用
1. Intermediate in PI3K/mTOR Inhibitors Synthesis
3-Bromo-2-methylpropanenitrile is noted as an important intermediate in the synthesis of PI3K/mTOR inhibitors. A specific compound, synthesized from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile, involves steps like nitration, chlorination, alkylation, reduction, and substitution. This process is significant for synthesizing derivatives of NVP-BEZ235, a notable quinoline inhibitor (Lei et al., 2015).
2. Reagent in Skraup-Type Synthesis
2,2,3-Tribromopropanal, closely related to 3-Bromo-2-methylpropanenitrile, is used in Skraup-type synthesis for converting 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates are then further transformed into 3-bromoquinolin-6-ols, which can have additional substituents (Lamberth et al., 2014).
3. Solvent Effects on Reactivity
The heterolysis reactions of tertiary alkyl halides, including 3-bromo-2-methylpropanenitrile, in various solvents, were studied to understand solvent effects on reactivity. The study provides insights into solute-solvent interactions, which are pivotal in chemical processes (Moreira et al., 2019).
4. Corrosion Inhibition
A novel corrosion inhibitor, embedded with ammonium, amide, and amine motifs, was synthesized using a precursor that relates to 3-Bromo-2-methylpropanenitrile. This inhibitor showed high efficiency for mild steel in HCl, suggesting potential applications in corrosion protection (Chauhan et al., 2020).
5. Nucleophilic Solvent Participation
The solvolysis of compounds closely related to 3-Bromo-2-methylpropanenitrile was studied to understand the role of nucleophilic solvent participation. This research is fundamental to comprehend the chemical behavior of bromoalkanes in various solvents (Liu et al., 2009).
6. Synthesis of Fluorescent Styryl Dyes
3-Bromo-2-methylpropanenitrile plays a role in the synthesis of new types of fluorescent styryl dyes. These dyes have potential applications in various fields like organic electronics and photonics (Jaung et al., 1998).
7. Investigation as a Building Block
1-Bromo-3-buten-2-one, related to 3-Bromo-2-methylpropanenitrile, was investigated as a building block in organic synthesis. This study provides insight into the versatility and potential applications of brominated compounds in synthesis (Westerlund et al., 2001).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
特性
IUPAC Name |
3-bromo-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN/c1-4(2-5)3-6/h4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVAJFOYUNZGNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598463 |
Source


|
| Record name | 3-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylpropanenitrile | |
CAS RN |
53744-77-7 |
Source


|
| Record name | 3-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

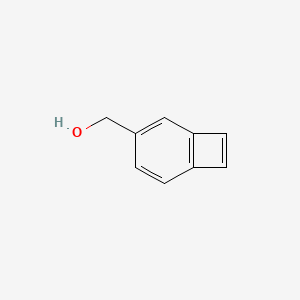
![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
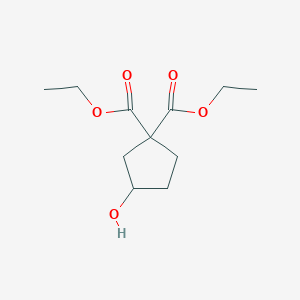
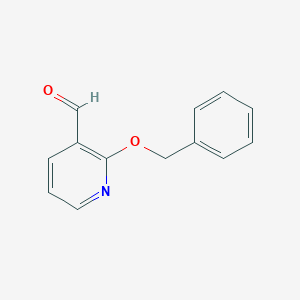
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)
